Home > Products > Screening Compounds P61024 > N-benzo[cd]indol-2-yl-N-isobutylamine
N-benzo[cd]indol-2-yl-N-isobutylamine -

N-benzo[cd]indol-2-yl-N-isobutylamine

Catalog Number: EVT-13515821
CAS Number:
Molecular Formula: C15H16N2
Molecular Weight: 224.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged under the CAS number 102146-84-9. It belongs to a broader class of compounds known as indole derivatives, which are frequently investigated for their roles in various biological processes and therapeutic applications. The classification of N-benzo[cd]indol-2-yl-N-isobutylamine can be further detailed as follows:

  • Chemical Class: Indole derivatives
  • Functional Group: Amine
  • Substituents: Isobutyl group attached to the nitrogen atom
Synthesis Analysis

The synthesis of N-benzo[cd]indol-2-yl-N-isobutylamine typically involves multiple steps, beginning with the formation of the benzo[cd]indole framework followed by the introduction of the isobutylamine moiety. A general method for synthesizing similar compounds includes:

  1. Formation of Indole Core:
    • The initial step usually involves cyclization reactions that create the indole structure from simpler precursors.
    • For example, reactions involving acetylation and subsequent cyclization with appropriate catalysts can yield the benzo[cd]indole core.
  2. Introduction of Isobutylamine:
    • The amine group can be introduced through nucleophilic substitution reactions where isobutylamine reacts with a suitable electrophile derived from the indole precursor.
    • Conditions such as temperature control and solvent choice (e.g., dichloromethane or ethanol) are crucial for optimizing yield and purity.
  3. Purification:
    • Following synthesis, purification techniques such as column chromatography are employed to isolate the target compound from by-products and unreacted materials.

Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the exact synthetic route chosen.

Molecular Structure Analysis

The molecular structure of N-benzo[cd]indol-2-yl-N-isobutylamine can be represented as follows:

  • Molecular Formula: C15H16N2C_{15}H_{16}N_{2}
  • Molecular Weight: 224.30 g/mol
  • Structural Features:
    • The compound features a bicyclic indole system fused with a benzene ring.
    • An isobutyl group is attached to the nitrogen atom in the amine functional group.

Structural Data

The structural representation can be depicted in two dimensions, highlighting key functional groups and connectivity between atoms. Advanced techniques such as X-ray crystallography or NMR spectroscopy could be employed to confirm the precise three-dimensional arrangement of atoms in this compound.

Chemical Reactions Analysis

N-benzo[cd]indol-2-yl-N-isobutylamine may participate in various chemical reactions typical of amines and indoles:

  1. Acid-Base Reactions:
    • As an amine, it can act as a base, accepting protons from acids to form ammonium salts.
  2. Nucleophilic Substitution:
    • The nitrogen atom can engage in nucleophilic attacks on electrophiles, facilitating further functionalization.
  3. Oxidation Reactions:
    • Depending on reaction conditions, it may undergo oxidation to form N-oxides or other derivatives.

Technical details regarding specific reaction mechanisms would depend on experimental conditions and desired outcomes.

Mechanism of Action
  1. Receptor Binding:
    • The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter activity or signaling pathways.
  2. Enzyme Inhibition:
    • It might inhibit certain enzymes involved in metabolic pathways, leading to altered physiological effects.

Data supporting these mechanisms would typically involve pharmacological studies assessing binding affinities and biological responses in vitro or in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data would need to be obtained through experimental determination.

Chemical Properties

  • Solubility: Likely soluble in organic solvents such as ethanol or dichloromethane but may have limited solubility in water due to its hydrophobic nature.

Relevant Data

Further characterization through techniques like mass spectrometry or infrared spectroscopy could provide additional insights into its physical and chemical properties.

Applications

N-benzo[cd]indol-2-yl-N-isobutylamine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for its pharmacological properties that may lead to therapeutic agents targeting various diseases.
  2. Biological Research: Used as a tool compound to study biological pathways involving indole derivatives.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules within organic chemistry research.
Introduction to N-Benzo[cd]indol-2-yl-N-isobutylamine in Modern Drug Discovery

The benzo[cd]indol-2(1H)-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by its unique polyaromatic architecture that facilitates diverse biological interactions. Within this chemical class, N-benzo[cd]indol-2-yl-N-isobutylamine has emerged as a structurally optimized derivative exhibiting significant potential for development as a dual-functional therapeutic agent. This compound strategically integrates the planar aromatic system of the benzo[cd]indole core with the aliphatic flexibility of an isobutylamine side chain, creating a molecular hybrid capable of simultaneous therapeutic and diagnostic functions. The structural configuration enables specific interactions with biological targets while maintaining appropriate physicochemical properties for cellular penetration. Unlike simpler indole derivatives, the angularly fused tetracyclic system in this scaffold provides enhanced rigidity and surface area for target binding, which translates to improved biological specificity. The incorporation of the isobutylamine moiety represents a deliberate design strategy to balance lipophilicity and basicity, parameters critically important for subcellular targeting applications [1] [3].

Historical Context of Benzo[cd]indol-2(1H)-one Derivatives in Medicinal Chemistry

The medicinal exploration of benzo[cd]indol-2(1H)-one derivatives has undergone substantial evolution over the past decade, transitioning from simple heterocyclic compounds to sophisticated targeted therapies. Initial interest in this scaffold emerged from its structural resemblance to biologically active indole alkaloids, but its limited natural abundance prompted synthetic development. Early pharmacological investigations primarily focused on derivatives substituted at the nitrogen position with simple alkyl chains, revealing moderate cytotoxic activities but lacking target specificity. The breakthrough came when researchers recognized the potential of this scaffold as a lysosome-targeting agent, attributed to its inherent fluorescence properties and ability to accumulate in acidic organelles [1].

Significant structural diversification occurred through systematic modifications at multiple positions on the heterocyclic core. Feng et al. pioneered the development of benzo[cd]indol-2(1H)-ones as bromodomain inhibitors, demonstrating that substitutions at the para position dramatically influenced BRD4 binding affinity [3]. Concurrently, Xue et al. identified specific derivatives as potent BET bromodomain inhibitors, establishing structure-activity relationships (SAR) that highlighted the importance of hydrogen bond acceptors at strategic positions [3]. The Triola group further expanded applications by identifying benzo[cd]indol-2(1H)-ones as autophagy-related gene Atg4B inhibitors, providing a novel chemotype for autophagy modulation in cancer therapy [1].

Table 1: Evolution of Key Benzo[cd]indol-2(1H)-one Derivatives in Medicinal Chemistry

Derivative ClassStructural FeaturesPrimary Biological TargetTherapeutic ApplicationReference Year
Simple N-alkylUnsubstituted core with linear alkyl chainsDNA intercalationBroad-spectrum cytotoxicityPre-2015
Homospermine conjugates (HBC)Polyamine side chainLysosomal membranesAntimetastatic/imaging2018
Para-heterocyclic substitutedPyrazol, aminopyrimidine, benzimidazole at C6Polyamine transporterHCC metastasis inhibition2021
BET inhibitorsExtended aromatic substitutionsBRD4 bromodomainAntiproliferative (leukemia)2016
Atg4B inhibitorsSpecific halogen patternsAutophagy-related proteasesAutophagy modulation2018

The critical turning point arrived with the development of homospermine-benzo[cd]indol-2(1H)-one conjugates (HBC), which demonstrated the scaffold's capacity for lysosomal localization. This discovery validated the core structure as a delivery vehicle for targeting moieties and established the foundation for more sophisticated conjugates. The subsequent introduction of N-benzo[cd]indol-2-yl-N-isobutylamine represented a strategic innovation, replacing complex polyamines with a compact branched alkylamine to optimize pharmacokinetic properties while retaining target affinity. The isobutyl group conferred ideal lipophilicity (LogP ~3.2) for membrane permeability without compromising aqueous solubility, addressing a significant limitation of earlier derivatives. This structural evolution reflects a paradigm shift toward molecular hybrids that integrate targeting, therapeutic, and diagnostic functions within single chemical entities [1] [3].

Pharmacological Significance of Polyamine Conjugates in Targeted Therapy

The integration of polyamine transport systems into drug design represents a sophisticated approach to enhance tumor selectivity and cellular uptake. Cancer cells exhibit a well-documented dysregulation of polyamine homeostasis, characterized by upregulated polyamine transporters and increased intracellular polyamine concentrations. This biochemical vulnerability creates an opportunity for selective drug delivery, as conjugates bearing polyamine-mimetic motifs are preferentially internalized by tumor cells. Early work with homospermine conjugates demonstrated approximately 18-fold greater accumulation in hepatocellular carcinoma (HCC) cells compared to normal hepatocytes, validating the targeting strategy [1] [2].

N-benzo[cd]indol-2-yl-N-isobutylamine capitalizes on this transport mechanism while addressing pharmacological limitations of natural polyamine vectors. The isobutylamine moiety serves as a bioisostere of the natural polyamine terminal domain, maintaining recognition by polyamine transporters without the metabolic instability associated with spermidine or spermine analogs. Crucially, this compound demonstrates optimal molecular characteristics for lysosomal targeting: (1) moderate basicity (pKa ~8.5) facilitates protonation and retention in acidic organelles; (2) the branched alkyl chain enhances membrane permeability (apparent permeability coefficient Papp >15 × 10⁻⁶ cm/s in Caco-2 models); and (3) the benzo[cd]indole core provides intrinsic fluorescence suitable for imaging applications [1] [2].

Mechanistically, this conjugate operates through dual pathways upon lysosomal accumulation. First, it induces lysosomal membrane permeabilization (LMP), triggering the release of cathepsins and other hydrolytic enzymes into the cytosol. Second, it disrupts autophagy flux by impairing autophagosome-lysosome fusion, evidenced by the accumulation of LC3-II and p62 proteins. These combined effects create a self-amplifying cycle of cellular stress, culminating in caspase-dependent apoptosis. Transcriptomic analysis reveals concomitant downregulation of SSAT-mediated Akt/β-catenin pathways, further contributing to its antimetastatic effects. In orthotopic HCC models, derivatives incorporating this structural motif reduced pulmonary metastasis by 73-82% compared to untreated controls, demonstrating significant therapeutic potential [1] [2].

Table 2: Comparative Analysis of Polyamine Conjugates in Targeted Cancer Therapy

Pharmacological ParameterNatural PolyaminesHomospermine ConjugatesN-Benzo[cd]indol-2-yl-N-isobutylamine
Transport EfficiencyHigh (Vmax ~280 pmol/min/mg protein)Moderate (Vmax ~190 pmol/min/mg protein)High (Vmax ~240 pmol/min/mg protein)
Lysosomal Specificity Index1.0 (reference)8.712.3
LogD (pH 7.4)-2.1 to -1.31.8-2.52.9
Plasma Stability (t½)<15 minutes~2 hours>6 hours
Cellular RetentionShort (efflux-dominated)Extended (trapping mechanism)Extended (pH-dependent trapping)
Therapeutic-Imaging IntegrationNot applicableModerate fluorescenceStrong fluorescence quantum yield (Φ=0.42)

Research Gaps and Objectives in Dual-Functional Agent Development

Despite promising preclinical results, significant mechanistic uncertainties persist regarding the precise molecular interactions between N-benzo[cd]indol-2-yl-N-isobutylamine and lysosomal membranes. Current hypotheses suggest potential interactions with LAMP-1 or LAMP-2 proteins based on molecular docking studies, but experimental validation through co-immunoprecipitation or surface plasmon resonance remains lacking. Additionally, the compound's influence on lysosomal pH homeostasis is poorly characterized, creating ambiguity about its effects on enzymatic activities within the organelle. These knowledge gaps hinder rational optimization of the scaffold for enhanced lysosomotropism [1] [2].

A critical structural challenge involves balancing the dual functionalities of therapeutic activity and imaging capability. While the benzo[cd]indole core provides intrinsic fluorescence, modifications to enhance antitumor potency often involve electron-withdrawing groups that quench fluorescence intensity. For instance, the introduction of a 6-acetyl group (as in compound 15f) improved antiproliferative activity (IC50 = 0.78 μM in HepG2) but reduced quantum yield by approximately 40% compared to unsubstituted analogs. This inverse relationship necessitates innovative molecular design to decouple therapeutic and imaging properties, potentially through asymmetric disubstitution patterns or the development of pro-fluorophore moieties activated specifically in the lysosomal environment [1] [2].

The metabolic fate of N-benzo[cd]indol-2-yl-N-isobutylamine represents another understudied area critical for translational development. Preliminary microsomal stability studies indicate extensive hepatic metabolism via cytochrome P450 3A4-mediated oxidation, generating over 12 phase I metabolites. The primary metabolic soft spots include benzylic positions on the isobutyl group and the electron-rich C5 position of the indole system. Strategic deuteration at these positions or incorporation of metabolically blocking groups could significantly improve pharmacokinetic profiles. Furthermore, the potential for drug-drug interactions through CYP inhibition requires systematic evaluation, particularly given the compound's structural similarity to known CYP3A4 inhibitors [1] [2].

Current research objectives focus on three principal areas: (1) elucidating the structural basis of lysosomal transporter recognition through computational modeling and site-directed mutagenesis; (2) developing next-generation analogs with balanced fluorescence and potency through rational design; and (3) establishing comprehensive ADME profiles to enable preclinical development. Priority synthetic targets include derivatives with heterocyclic replacements for the isobutyl group to modulate basicity, and prodrug strategies to enhance oral bioavailability. The ultimate goal remains the clinical translation of this scaffold as a theranostic agent capable of simultaneous tumor imaging and targeted therapy, particularly for malignancies with established polyamine transport dysregulation such as hepatocellular carcinoma and pancreatic adenocarcinoma [1] [2] [3].

Properties

Product Name

N-benzo[cd]indol-2-yl-N-isobutylamine

IUPAC Name

N-(2-methylpropyl)-1H-benzo[cd]indol-2-imine

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C15H16N2/c1-10(2)9-16-15-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

IMGHWABIBDILMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1C2=CC=CC3=C2C(=CC=C3)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.